molecular formula C6H10ClN3 B14871304 2-Pyridazin-4-ylethanamine HCl

2-Pyridazin-4-ylethanamine HCl

Cat. No.: B14871304
M. Wt: 159.62 g/mol
InChI Key: LIXRDILGYVEMLM-UHFFFAOYSA-N
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Description

2-Pyridazin-4-ylethanamine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridazin-4-ylethanamine hydrochloride typically involves the reaction of pyridazine derivatives with ethylamine under controlled conditions. One common method involves the nucleophilic substitution of halogen atoms in pyridazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures ranging from 50°C to 150°C .

Industrial Production Methods

Industrial production of 2-Pyridazin-4-ylethanamine hydrochloride often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridazin-4-ylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

2-Pyridazin-4-ylethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridazin-4-ylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

Uniqueness

2-Pyridazin-4-ylethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike pyridazine and pyridazinone, this compound has an ethylamine group, making it more versatile in chemical reactions and potentially more effective in biological applications .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2-pyridazin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-9-5-6;/h2,4-5H,1,3,7H2;1H

InChI Key

LIXRDILGYVEMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1CCN.Cl

Origin of Product

United States

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